Cyclo(-Gly-Gln)
Description
Significance of Cyclic Dipeptides (Diketopiperazines) in Bioactive Molecule Research
The significance of diketopiperazines in bioactive molecule research is underscored by their broad spectrum of pharmacological activities. nih.gov These activities include anticancer, antimicrobial, antiviral, antithrombotic, neuroprotective, and analgesic properties. nih.govmdpi.com The stable and conformationally constrained structure of the DKP scaffold makes it an attractive platform for medicinal chemistry and the design of new therapeutic agents. researchgate.net This rigid framework, featuring two cis-amide bonds, provides distinct hydrogen bond donor and acceptor sites crucial for binding to enzymes and receptors. researchgate.net Researchers are continually drawn to DKPs because their three-dimensional molecular skeletons can overcome the planar limitations often seen in conventional drugs, playing a vital role in the discovery of novel pharmaceuticals. mdpi.com As a class of compounds that remains relatively unexplored, DKPs hold considerable promise for future drug development, particularly in the realms of antitumor and antibacterial therapies. nih.govresearchgate.net
Overview of "Cyclo(-Gly-Gln)" as a Representative Cyclic Dipeptide in Academic Investigations
Cyclo(-Gly-Gln) is a cyclic dipeptide that has been a subject of specific academic investigation due to its distinct biological activities. nih.govchemicalbook.com It is a non-polar, cyclic derivative of the endogenous dipeptide Glycyl-L-glutamine (Gly-Gln), which is itself synthesized through the post-translational processing of β-endorphin. nih.gov A primary focus of research on Cyclo(-Gly-Gln) has been its ability to counteract the cardiorespiratory depression induced by opioids like β-endorphin and morphine. nih.govbachem.com Studies have shown that Cyclo(-Gly-Gln) can dose-dependently inhibit opioid-induced hypotension. nih.gov A significant aspect of its potential is its ability to be effective after systemic administration, suggesting it can permeate the blood-brain barrier, a critical property for neurologically active compounds. nih.gov
Beyond its effects on the cardiorespiratory system, Cyclo(-Gly-Gln) serves as a valuable tool in broader biochemical research. It is utilized as a building block in peptide synthesis and in the development of novel drug formulations designed to target specific biological pathways. chemimpex.com Its unique structural properties are leveraged by scientists to study protein interactions and enzyme activity, contributing to a deeper understanding of cellular processes. chemimpex.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 52662-00-7 | chemimpex.comscbt.com |
| Molecular Formula | C₇H₁₁N₃O₃ | chemimpex.comscbt.com |
| Molecular Weight | 185.18 g/mol | chemimpex.comscbt.com |
| Appearance | White crystal | chemimpex.com |
| Synonyms | Cyclo(Gly-L-Gln), (2S)-Hexahydro-3,6-dioxopyrazinepropanamide | chemimpex.com |
Historical Context and Evolution of Research on "Cyclo(-Gly-Gln)" and Related Analogs
The study of diketopiperazines dates back to the early 20th century, though for a long time, they were considered mere artifacts or products of protein degradation. mdpi.com It was only later that their roles as essential metabolic intermediates and bioactive molecules were recognized. mdpi.com The specific investigation into Cyclo(-Gly-Gln) emerged from research into the endogenous opioid system. A pivotal study in 1997 examined Cyclo(-Gly-Gln) as a cyclic derivative of Gly-Gln, a known dipeptide resulting from the processing of β-endorphin. nih.gov This research established Cyclo(-Gly-Gln) as a biologically active peptide capable of reversing opioid-induced cardiorespiratory depression in animal models. nih.gov
The evolution of research in this area has expanded to include a variety of related analogs, demonstrating a broader scientific interest in the therapeutic potential of small cyclic dipeptides. For instance, research on Cyclo(Leu-Gly), a cyclic dipeptide derived from melanotropin release inhibiting factor, showed that it could inhibit the development of tolerance to the analgesic effect of morphine. nih.gov Similarly, extensive studies on Cyclo(Gly-Pro) have revealed its neuroprotective, antinociceptive, and anti-inflammatory properties, suggesting its potential application for conditions involving inflammation and pain. researchgate.netnih.gov This progression from identifying a single activity of Cyclo(-Gly-Gln) to exploring a range of therapeutic applications for its analogs illustrates the growing appreciation for this class of compounds in chemical biology and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,6-dioxopiperazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWADXPITHGKDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclo Gly Gln and Its Analogs in Research
Chemical Synthesis Approaches
The chemical synthesis of Cyclo(-Gly-Gln) and other diketopiperazines (DKPs) can be broadly categorized into solid-phase and solution-phase strategies. Both approaches aim to facilitate the intramolecular cyclization of a linear dipeptide precursor.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and offers several advantages for constructing cyclic peptides. rcsb.org In SPPS, the peptide chain is assembled on a solid polymer support, which simplifies the purification of intermediates as excess reagents and byproducts are washed away after each step. nih.gov
For the synthesis of diketopiperazines, the linear dipeptide is first assembled on the resin. The cyclization can occur either while the peptide is still attached to the resin or after cleavage. nih.gov A common issue in SPPS is the unintended formation of diketopiperazines as a side reaction, particularly when the peptide chain is at the dipeptide stage. universiteitleiden.nl After the N-terminal protecting group (commonly the fluorenylmethyloxycarbonyl, or Fmoc group) is removed, the free amine can attack the ester linkage anchoring the C-terminal amino acid to the resin, leading to cleavage from the support and spontaneous cyclization. universiteitleiden.nl This is especially prevalent with resins like Wang, where the peptide is linked via an ester bond. universiteitleiden.nl
Strategies to control this process include:
Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide can bypass the vulnerable stage where a deprotected dipeptide is attached to the resin, thus preventing premature cyclization and cleavage. universiteitleiden.nl
Choice of Protecting Groups: Utilizing alternative Nα-protecting groups to Fmoc, such as the trityl (Trt) group, can avoid the basic conditions required for Fmoc removal which tend to promote DKP formation. google.com
Resin Selection: The choice of resin is critical. For on-resin cyclization, the peptide is often anchored through the side chain of one of the amino acids, allowing the N- and C-termini to react. nih.govmdpi.com
Solution-Phase Peptide Synthesis Techniques
Solution-phase synthesis represents the classical approach to peptide chemistry. While often more labor-intensive due to the need for purification after each step, it remains a valuable method for synthesizing diketopiperazines like Cyclo(-Gly-Gln). itjfs.com The general strategy involves the synthesis of a linear dipeptide ester. chemrxiv.orgpreprints.org The terminal amine protecting group is then removed, and cyclization is induced, often through heating in a high-boiling point solvent such as toluene (B28343) or xylene. chemrxiv.orgpreprints.org
Acid or base catalysis can be employed to facilitate the cyclization of the linear dipeptide precursor. chemrxiv.org Acid catalysis is often preferred as it minimizes the risk of racemization at the chiral centers of the amino acids, a common problem associated with base-catalyzed methods. chemrxiv.org Solution-phase techniques have been successfully used to prepare various diketopiperazines with functionalized side chains, including Cyclo(-Gly-Gln). chemrxiv.org
Cyclization Mechanisms and Yield Optimization in Peptide Synthesis
The formation of the diketopiperazine ring in Cyclo(-Gly-Gln) occurs via an intramolecular nucleophilic attack. The deprotected N-terminal amino group of a dipeptide acts as a nucleophile, attacking the activated C-terminal carbonyl group, leading to the formation of a six-membered ring and the elimination of a leaving group (e.g., an alcohol from a dipeptide ester or the resin linker). google.com This process is essentially a peptide fragmentation that releases the stable DKP structure. google.com
Optimizing the yield of this reaction involves carefully controlling several factors to favor intramolecular cyclization over competing intermolecular reactions like dimerization and oligomerization. nih.gov
Key Optimization Strategies:
| Strategy | Description | Research Findings |
|---|---|---|
| High Dilution | Performing the cyclization in a large volume of solvent (typically in solution-phase) favors the intramolecular reaction by reducing the probability of intermolecular collisions. nih.gov | This is a classic principle applied to macrocyclization reactions to minimize oligomerization. nih.gov |
| Base and Solvent Selection | In SPPS, the choice of base for Fmoc-deprotection significantly impacts DKP formation. Replacing piperidine (B6355638) with piperazine (B1678402) has been shown to reduce unwanted DKP formation. google.com The use of non-polar, aprotic solvents can also influence reaction rates. chemrxiv.org | A study showed that using 5% piperazine in NMP or DMF significantly reduced DKP byproducts compared to the standard 20% piperidine in DMF. google.com |
| "Safety-Catch" Linkers | Using a linker on a solid support that is stable during peptide assembly but can be activated under specific conditions to promote cyclization and cleavage can improve yields. researchgate.net | This strategy has been attempted for on-resin cyclization to control the release of the final cyclic product. researchgate.net |
| Catalysis | The use of acid catalysis (e.g., acetic acid, TFA) or coupling reagents (e.g., HATU, PyBOP) can activate the C-terminus and promote efficient cyclization, often with reduced racemization. preprints.orgresearchgate.net | Acetic acid-catalyzed cyclization is a widely used method that provides high yields (>80%) with minimal racemization. preprints.org |
Enzymatic Synthesis and Biocatalysis
Nature employs sophisticated enzymatic machinery to produce a vast array of cyclic peptides. These biocatalytic methods offer high specificity and operate under mild, environmentally friendly conditions, making them attractive alternatives to chemical synthesis. google.com
Enzyme-Mediated Cyclization Processes
The biosynthesis of cyclodipeptides is primarily carried out by two families of enzymes: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.govgoogle.com
Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzyme complexes that build peptides without the use of ribosomes. Specific domains within the NRPS activate the constituent amino acids and catalyze peptide bond formation. The final step often involves a condensation-cyclization domain that releases the product as a cyclic peptide. researchgate.net
Cyclodipeptide Synthases (CDPSs): This family of smaller enzymes utilizes aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates. nih.govgoogle.com A CDPS enzyme binds two aa-tRNAs sequentially and catalyzes the formation of two peptide bonds to generate the cyclodipeptide product. uva.nl The mechanism is described as a ping-pong type, involving the formation of a covalent aminoacyl-enzyme intermediate. chemrxiv.orguva.nl Other enzymes, such as certain carboxypeptidases, can also be used under specific conditions to catalyze peptide bond formation, including cyclization.
Substrate Specificity and Reaction Conditions for "Cyclo(-Gly-Gln)" Production
The ability of an enzyme to produce a specific cyclodipeptide like Cyclo(-Gly-Gln) is determined by its substrate specificity.
For Cyclodipeptide Synthases (CDPSs) , specificity is dictated by two substrate-binding pockets, known as P1 and P2, which accommodate the aminoacyl moieties of the two aa-tRNA substrates. chemrxiv.org The identity of key amino acid residues within these pockets determines which aa-tRNAs can bind and react. nih.govuva.nl While many CDPSs show a preference for hydrophobic and aromatic amino acids, a growing number of enzymes with different specificities are being discovered. google.comresearchgate.net For instance, a CDPS from Photorhabdus luminescens has been shown to produce cyclodipeptides containing asparagine and glutamine, such as cyclo(Asn-Gln). chemrxiv.org The synthesis of Cyclo(-Gly-Gln) would require a CDPS capable of binding Gly-tRNA and Gln-tRNA.
The reaction conditions for enzymatic cyclization are generally mild and conducted in aqueous buffers. Key parameters that are optimized for production include:
| Parameter | Typical Range/Condition | Rationale |
| pH | 6.0 - 9.0 | Enzyme activity is highly dependent on pH, which affects the ionization state of catalytic residues and substrates. The optimal pH varies between different enzymes. |
| Temperature | 25°C - 60°C | Most enzymes have an optimal temperature for activity. Temperatures outside this range can lead to reduced activity or denaturation. |
| Substrates | aa-tRNAs (for CDPSs), linear dipeptides/esters (for other ligases) | The enzyme must be supplied with the correct activated precursors for the desired product. google.com |
| Co-factors | Mg²⁺, Ca²⁺, ATP (depending on the enzyme class) | Some enzymes, particularly those involved in activating amino acids, require metal ions or ATP for their catalytic cycle. |
While the endogenous presence of Cyclo(-Gly-Gln) is known, the specific enzyme responsible for its biosynthesis in organisms has not been definitively characterized in the reviewed literature. nih.gov However, the existence of CDPSs that accept glutamine-tRNA suggests that an enzymatic pathway for Cyclo(-Gly-Gln) is plausible. chemrxiv.org
Advanced Synthetic Strategies for Cyclic Dipeptide Libraries
The generation of cyclic dipeptide libraries, including those based on the Cyclo(-Gly-Gln) scaffold, is crucial for discovering novel bioactive compounds. frontiersin.org Advanced synthetic strategies have been developed to efficiently produce a wide variety of these structures for high-throughput screening. These methods primarily revolve around solid-phase peptide synthesis (SPPS) and combinatorial chemistry techniques, which allow for the systematic variation of amino acid residues within the cyclic structure. mdpi.comresearchgate.net
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide library synthesis. rsc.org This technique involves anchoring the initial amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each step. For the creation of cyclic dipeptide libraries, the linear peptide precursor is assembled on the resin, followed by an on-resin or post-cleavage solution-phase cyclization. mdpi.comuniversiteitleiden.nl
A key advantage of SPPS in library generation is its compatibility with combinatorial methods like the "split-and-pool" synthesis. This strategy involves splitting the resin into multiple portions, coupling a different amino acid to each portion, and then pooling the portions together for the next coupling step. This process allows for the creation of a vast number of unique peptide sequences on separate resin beads within a single synthetic effort. nih.gov
Various cyclization strategies are employed to form the final cyclic dipeptide structure. The most common is the head-to-tail cyclization, which forms a macrolactam ring between the N-terminal amine and the C-terminal carboxylic acid. rsc.org Advanced strategies also utilize side-chain anchoring, where the growing peptide is attached to the resin via an amino acid side chain. For instance, the side chain of glutamine or asparagine can be used to anchor the peptide, facilitating on-resin cyclization. universiteitleiden.nlnih.gov However, challenges such as incomplete detritylation of the -Asn-Gln- motif have been noted, which can affect the purity of the final product. universiteitleiden.nl
Ring-closing metathesis (RCM) has also emerged as a powerful tool for cyclizing peptides on a solid support. This method involves incorporating non-proteinogenic amino acids with alkenyl side chains, such as allylglycine, into the linear peptide precursor. A ruthenium-based catalyst, like the Grubbs' catalyst, is then used to form a carbon-carbon double bond between the side chains, creating the cyclic structure. nih.gov
The table below summarizes various advanced strategies used in the synthesis of cyclic peptide libraries.
Table 1: Advanced Synthetic Strategies for Cyclic Peptide Libraries
| Strategy | Description | Key Features | Relevant Analogs/Examples |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on an insoluble resin support, simplifying purification. rsc.org | Efficient, automatable, suitable for library generation. nih.gov | Linear precursors for various cyclic dipeptides. |
| On-Resin Cyclization | The cyclization of the linear peptide occurs while it is still attached to the solid support. google.com | Avoids intermolecular side reactions; purification is simplified. nih.gov | Cyclic peptides containing cysteine or thiazolyl glutamine. nih.govgoogle.com |
| Side-Chain Anchoring | The peptide is attached to the resin via an amino acid side chain (e.g., Asn, Gln, Orn). universiteitleiden.nl | Allows for head-to-tail cyclization of peptides with modified C-termini. universiteitleiden.nl | Gramicidin S, Tyrocidin A, Loloatin A. universiteitleiden.nl |
| Split-and-Pool Synthesis | A combinatorial method where resin is split, coupled with different building blocks, and then pooled. nih.gov | Generates large, diverse libraries of compounds in a single synthesis. nih.gov | Libraries of linear peptide aldehydes for CyClick chemistry. nih.gov |
| Ring-Closing Metathesis (RCM) | A reaction that forms a carbon-carbon bond between two alkenyl side chains to cyclize the peptide. nih.gov | Creates stable, constrained cyclic structures; compatible with SPPS. nih.gov | Cyclic Dynorphin A analogs. nih.gov |
| Combinatorial Biosynthesis | Utilizes promiscuous enzymes in vivo to generate a variety of modified cyclic dipeptides. frontiersin.org | Can produce complex, stereochemically defined structures. frontiersin.org | Prenylated Cyclo(L-Trp-L-Pro) derivatives. frontiersin.org |
Research into the synthesis of Cyclo(-Gly-Gln) analogs often involves the substitution of either glycine (B1666218) or glutamine with other proteinogenic or non-proteinogenic amino acids to explore structure-activity relationships. For example, chiral thiazolyl amino acid building blocks have been designed and synthesized from Fmoc-protected glutamine. These building blocks were subsequently used for the on-resin, head-to-tail synthesis of cyclic peptides, demonstrating a pathway to novel analogs. nih.gov Another approach involves synthesizing cyclic glutamine analogues where the glutamine side chain is part of a pyrrolid-2-one ring, which can then be incorporated into dipeptides. acs.org
The following table provides examples of synthesized cyclic peptide analogs and the methodologies employed.
Table 2: Examples of Synthesized Cyclic Peptide Analogs
| Analog Class / Compound | Synthetic Methodology | Precursor Amino Acids / Building Blocks | Purpose of Synthesis |
|---|---|---|---|
| Thiazole-containing cyclic peptides | On-resin head-to-tail cyclization via SPPS. nih.gov | Trifunctional thiazolyl glutamine derived from Fmoc-Gln. nih.gov | Generation of a small molecule library. nih.gov |
| Cyclic Dynorphin A Analogs | SPPS followed by on-resin Ring-Closing Metathesis (RCM). nih.gov | Fmoc-AllGly-OH, Fmoc-D-AllGly-OH. nih.gov | To create conformationally constrained peptide analogs. nih.gov |
| Loloatin A | On-resin cyclization with side-chain anchoring of asparagine. universiteitleiden.nl | Fmoc-protected amino acids. | Total synthesis of a natural product. universiteitleiden.nl |
| Cyclic Pentapeptide Library | SPPS with solution-phase cyclization. uniupo.it | Fmoc-Gln(Trt)-OH and other protected amino acids. | To develop inhibitors of p50 homodimerization. uniupo.it |
These advanced synthetic strategies provide a robust platform for the rational design and combinatorial synthesis of diverse cyclic dipeptide libraries. frontiersin.orgresearchgate.net The ability to create large numbers of analogs of core structures like Cyclo(-Gly-Gln) is essential for exploring their potential in various research applications. chemimpex.com
Molecular Structure, Conformational Analysis, and Supramolecular Assembly of Cyclo Gly Gln
Diketopiperazine (DKP) Ring Conformation: Planar and Boat Conformations of the 2,5-Diketopiperazine Scaffold
The 2,5-diketopiperazine ring of cyclic dipeptides is not rigidly planar. Instead, it can adopt various conformations, with the most common being planar and boat forms. In the case of Cyclo(-Gly-Gln), crystallographic analysis has shown that the DKP ring exists in a flattened twist-boat conformation in the solid state. This deviation from planarity is a significant feature of its molecular structure.
The two cis-dipeptide units within the ring are not perfectly planar, exhibiting slight deviations with endocyclic ω torsion angles of -1.2(3)° and 1.7(2)°. These subtle twists are indicative of the inherent strain that arises from the cyclization of the two amino acid residues, glycine (B1666218) and glutamine.
| Torsion Angle | Value (°) |
| Endocyclic ω1 | -1.2(3) |
| Endocyclic ω2 | 1.7(2) |
This table presents the endocyclic torsion angles of the diketopiperazine ring in the crystal structure of Cyclo(-Gly-Gln), indicating a slight deviation from planarity.
Energy Landscape Analysis of Conformational States
A comprehensive understanding of a molecule's flexibility and the relative stability of its different shapes can be achieved through an energy landscape analysis. This computational approach maps the potential energy of the molecule as a function of its conformational coordinates. For diketopiperazines, the energy difference between the planar and various boat conformations is generally small, often only a few kcal/mol.
Advanced Spectroscopic Characterization in Structural Biology
To elucidate the three-dimensional structure of molecules like Cyclo(-Gly-Gln) in solution, where they are biologically most relevant, advanced spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and spatial proximity of atoms within a molecule. For cyclic peptides, NMR is crucial for determining their solution-state conformation, which can differ from the solid-state structure observed in crystallography.
Two-dimensional (2D) NMR experiments are essential for resolving complex spectra and extracting detailed structural information.
2D-HOHAHA (Homonuclear Hartmann-Hahn) Spectroscopy: This technique, also known as TOCSY (Total Correlation Spectroscopy), is used to identify protons that are part of the same spin system (i.e., connected through a series of covalent bonds). In Cyclo(-Gly-Gln), a 2D-HOHAHA experiment would allow for the assignment of all the proton resonances belonging to the glycine and glutamine residues.
2D-ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is crucial for determining the spatial proximity of protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This information provides critical distance constraints that are used to build a 3D model of the molecule.
The data obtained from 2D NMR experiments, particularly the interproton distances from 2D-ROESY, serve as the foundation for computational modeling to determine the solution conformation of Cyclo(-Gly-Gln). By combining these experimental constraints with molecular mechanics calculations, a family of structures consistent with the NMR data can be generated. This approach provides a detailed picture of the molecule's preferred conformation and flexibility in solution.
X-ray Crystallography Applications for Cyclic Dipeptides
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline solids, providing precise information on bond lengths, bond angles, and conformational details. elsevierpure.com In the field of cyclic dipeptides, this method has been instrumental in understanding the fundamental structural features of the 2,5-diketopiperazine (DKP) ring and the influence of amino acid side chains on its conformation. nih.govnih.gov
For the specific case of Cyclo(-Gly-L-Gln), single-crystal X-ray diffraction analysis has provided a detailed view of its molecular architecture. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with the crystallographic data confirming its precise atomic arrangement in the solid state. researchgate.netnih.gov The DKP ring of Cyclo(-Gly-L-Gln) adopts a distinct, non-planar boat conformation. This puckering is a common feature in many cyclic dipeptides, driven by the steric and electronic properties of the constituent amino acid residues. nih.gov The glutamine side chain extends from the DKP ring and its conformation is stabilized by intramolecular interactions. The detailed structural parameters obtained from the X-ray analysis are crucial for validating computational models and understanding its interaction with biological targets. researchgate.net
Table 1: Crystal Data and Structure Refinement for Cyclo(-Gly-L-Gln) Data sourced from Caira et al., 2002. researchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C₇H₁₁N₃O₃ |
| Formula weight | 185.18 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 7.917(2) |
| b (Å) | 8.358(2) |
| c (Å) | 13.065(3) |
| V (ų) | 864.2(3) |
| Z | 4 |
| Dcalc (Mg m⁻³) | 1.424 |
| F(000) | 392 |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.093 |
Table 2: Selected Bond Lengths and Angles for Cyclo(-Gly-L-Gln) Data sourced from Caira et al., 2002. researchgate.net
| Bond/Angle | Length (Å) / Degrees (°) |
|---|---|
| O(1)-C(1) | 1.238(2) |
| N(1)-C(1) | 1.332(2) |
| N(1)-C(3) | 1.458(2) |
| C(1)-C(2) | 1.512(2) |
| C(2)-N(2) | 1.455(2) |
| N(2)-C(4) | 1.339(2) |
| C(4)-O(2) | 1.232(2) |
| C(1)-N(1)-C(3) | 123.6(1) |
| N(1)-C(1)-C(2) | 116.5(1) |
| C(1)-C(2)-N(2) | 111.0(1) |
| C(2)-N(2)-C(4) | 124.2(1) |
| N(2)-C(4)-C(3) | 117.1(1) |
| C(4)-C(3)-N(1) | 110.1(1) |
Table 3: Key Torsion Angles for Cyclo(-Gly-L-Gln) Data sourced from Caira et al., 2002. researchgate.net
| Atoms | Angle (°) |
|---|---|
| C(3)-N(1)-C(1)-C(2) (φ₁) | -17.5(2) |
| N(1)-C(1)-C(2)-N(2) | 36.1(2) |
| C(1)-C(2)-N(2)-C(4) (ψ₁) | -30.0(2) |
| C(2)-N(2)-C(4)-C(3) (φ₂) | 2.5(2) |
| N(2)-C(4)-C(3)-N(1) | 15.6(2) |
| C(4)-C(3)-N(1)-C(1) (ψ₂) | -6.8(2) |
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for investigating the properties of cyclic dipeptides at a molecular level, providing insights that complement experimental data. These techniques allow for the exploration of conformational landscapes, electronic structures, and intermolecular interactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. gre.ac.uk For cyclic dipeptides, DFT calculations are employed to determine the relative energies of different conformations (e.g., planar, boat, or chair forms of the DKP ring), predict vibrational spectra (IR and Raman), and analyze molecular orbitals. nih.govresearchgate.net Studies on related compounds like cyclo(Gly-Gly) and cyclo(L-Ala-L-Ala) have shown that the lowest energy gas-phase structures typically adopt non-planar boat conformations. researchgate.net DFT can also be used to model dimeric or larger aggregate structures to understand the energetics of intermolecular interactions, such as hydrogen bonding. nih.gov While this method is extensively applied to the class of cyclic dipeptides, specific published DFT calculations detailing the conformational energy landscape or vibrational analysis for Cyclo(-Gly-Gln) are not prominent in the surveyed literature.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For cyclic peptides, MD simulations are invaluable for sampling their conformational space in different environments, such as in a vacuum or in explicit solvent. mdpi.com This technique provides a dynamic picture of the molecule's flexibility, revealing the accessible conformations and the transitions between them. nih.gov Challenges in MD simulations of cyclic peptides include the inherent rigidity of the ring structure, which can slow down conformational sampling. nih.gov Enhanced sampling techniques are often employed to overcome these limitations. nih.gov A conformational analysis of a larger cyclic peptide containing a Gln-Trp-Phe-Gly-Leu-Met sequence utilized MD simulations constrained by NMR data to determine its solution structure, highlighting the power of this combined approach. nih.gov Although MD simulations are a standard tool for peptide analysis, specific studies focusing on the detailed conformational sampling of Cyclo(-Gly-Gln) are not extensively documented.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide fundamental insights into the electronic properties of molecules. core.ac.uk Methods such as Hartree-Fock (HF), post-HF methods like coupled cluster (e.g., CCSD(T)), and Density Functional Theory (DFT) are used to compute properties like molecular orbital energies, ionization potentials, and electron affinities. nih.govnih.gov For cyclic dipeptides, these calculations are often performed in conjunction with experimental techniques like photoelectron spectroscopy to interpret the measured spectra. nih.gov Such studies on compounds like cyclo(Gly-Phe) have helped to assign spectral features to specific molecular orbitals, revealing the electronic contributions of the DKP ring and the side chains. nih.gov These advanced computational methods allow for a detailed understanding of the electronic structure, which is fundamental to a molecule's reactivity and interaction capabilities.
Supramolecular Assembly and Self-Aggregation Behavior in Research
The self-assembly of cyclic dipeptides into ordered supramolecular structures is a field of active research, driven by their potential to form novel biomaterials. The process is governed by specific non-covalent interactions, primarily hydrogen bonding, which directs the aggregation of individual molecules into larger architectures.
Hydrogen Bonding Interactions and Stacking Mechanisms
The 2,5-diketopiperazine ring is the key structural motif responsible for the self-assembly of many cyclic dipeptides. It contains two amide bonds, each with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This arrangement facilitates the formation of intermolecular N-H···O=C hydrogen bonds, which typically link molecules into one-dimensional linear tapes or chains. nih.gov The crystal structure of Cyclo(-Gly-L-Gln) clearly illustrates this principle. researchgate.net Individual molecules are linked head-to-tail by a pair of N-H···O hydrogen bonds, forming infinite chains that propagate through the crystal lattice. researchgate.net The glutamine side chain also participates in the hydrogen-bonding network, with its terminal amide group forming additional links between these primary chains, creating a more complex and stable three-dimensional architecture. researchgate.net Stacking interactions, particularly π-stacking, are significant for cyclic dipeptides containing aromatic side chains. For Cyclo(-Gly-Gln), which lacks aromatic groups, the supramolecular assembly is predominantly stabilized by the extensive network of hydrogen bonds rather than stacking interactions.
Table 4: Intermolecular Hydrogen Bond Geometry in Crystalline Cyclo(-Gly-L-Gln) Data sourced from Caira et al., 2002. researchgate.net
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
|---|---|---|---|---|
| N(1)–H(1A)···O(2)¹ | 0.86 | 2.01 | 2.863(2) | 171 |
| N(2)–H(2A)···O(1)² | 0.86 | 2.03 | 2.868(2) | 165 |
| N(3)–H(3A)···O(3)³ | 0.88 | 2.11 | 2.981(2) | 170 |
| N(3)–H(3B)···O(1)⁴ | 0.88 | 2.21 | 3.012(2) | 152 |
Symmetry codes: (1) x-1/2, -y+3/2, -z+1; (2) x+1/2, -y+3/2, -z+1; (3) -x+1, y-1/2, -z+3/2; (4) x-1, y, z.
Formation of Nanostructures (e.g., Peptide Nanotubes)
The self-assembly of cyclic peptides into well-defined nanostructures, such as nanotubes, is a phenomenon driven by non-covalent interactions, primarily hydrogen bonding. While direct experimental studies on the nanostructure formation of Cyclo(-Gly-Gln) are not extensively documented, the principles governing the self-assembly of similar cyclic peptides provide a strong basis for understanding its potential behavior.
The formation of peptide nanotubes from cyclic peptide precursors is a hierarchical process. Individual cyclic dipeptide molecules, in this case, Cyclo(-Gly-Gln), act as the fundamental building blocks. These molecules are capable of stacking on top of one another through intermolecular hydrogen bonds formed between the amide groups of their backbones. This stacking leads to the formation of hollow, cylindrical structures known as peptide nanotubes.
A notable example that illustrates this process is the self-assembly of the cyclic octapeptide cyclo[-(L-Gln-D-Ala-L-Glu-D-Ala)2-]. pnas.org This molecule has been shown to form well-defined nanotubes through the stacking of its flat, ring-shaped conformations, a process driven by backbone-backbone hydrogen bonding. pnas.org The resulting nanotubes possess a diameter of approximately 1 nanometer for a single peptide tube. pnas.org The synthesis of such nanostructures can be controlled through various methods, including phase equilibrium, pH-driven, and pH-sensitive approaches, allowing for the tunable manufacturing of cyclic peptide nanoparticles and nanotubes of different sizes. nih.gov
The dimensions and morphology of these self-assembled nanostructures are highly sensitive to a range of experimental conditions. Factors such as the concentration of the cyclic peptide, modifications to the amino acid side chains, the pH of the solution, reaction time, and the intensity of stirring or sonication can all significantly influence the final structure. nih.gov This high degree of control over the assembly process underscores the potential for designing and fabricating novel nanomaterials with specific properties and applications.
| Parameter | Influence on Nanostructure Formation |
| Cyclic Peptide Concentration | Affects the rate and extent of self-assembly. |
| pH | Can trigger or inhibit assembly by altering the charge state of side chains. |
| Reaction Time | Allows for the growth and annealing of nanostructures. |
| Stirring/Sonication | Can influence the size distribution and morphology of the resulting nanotubes. |
Influence of Side Chains on Assembly Patterns
The nature of the amino acid side chains plays a crucial role in directing the self-assembly of cyclic peptides and determining the final architecture of the resulting supramolecular structures. In the case of Cyclo(-Gly-Gln), the two constituent amino acids, Glycine (Gly) and Glutamine (Gln), possess distinct side chains that are expected to exert different influences on the assembly process.
The Glycine residue is unique among the proteinogenic amino acids in that its side chain is a single hydrogen atom. nih.gov This minimalist side chain imparts a high degree of conformational flexibility to the peptide backbone and minimizes steric hindrance. In the context of nanotube formation, the small size of the Glycine side chain would likely facilitate the close packing of the Cyclo(-Gly-Gln) rings, promoting the formation of stable, well-ordered nanotubes.
In contrast, the Glutamine residue features a more complex side chain consisting of a -(CH2)2-CONH2 group. This side chain is polar and capable of participating in hydrogen bonding through its amide group. The presence of the Gln side chain introduces several key factors that can influence the assembly pattern:
Inter-tube Interactions: The amide group in the Gln side chain can form hydrogen bonds with neighboring nanotubes, leading to the formation of larger bundles or more complex, hierarchical structures.
Solvent Interactions: The polar nature of the Gln side chain will influence the solubility of the cyclic dipeptide and its interactions with the solvent, which in turn can affect the thermodynamics of self-assembly.
Steric Effects: While not as bulky as some other amino acid side chains, the Gln side chain is significantly larger than that of Glycine and will impose some steric constraints on the packing of the cyclic dipeptide rings.
Studies on other cyclic peptides have demonstrated the profound impact of side chain chemistry on the resulting nanostructures. For instance, in the GxG peptide family, where 'x' is a guest residue, the chemical nature of the central side chain significantly affects the morphology and properties of the self-assembled aggregates. rsc.org The interplay of different interactions, such as π-π stacking, hydrogen bonding, and hydrophobicity, driven by the side chains, dictates the formation of fibrillar networks. rsc.org Furthermore, research on cyclic octapeptides has shown that those with charged side chains tend to form larger pores in lipid bilayers, while those with neutral side chains form smaller, unimeric pores, highlighting the role of side chains in defining the functional properties of the resulting assemblies. rsc.org
| Amino Acid | Side Chain | Key Characteristics | Expected Influence on Assembly |
| Glycine (Gly) | -H | Smallest side chain, high conformational flexibility. | Facilitates close packing of rings, minimizes steric hindrance. |
| Glutamine (Gln) | -(CH2)2-CONH2 | Polar, capable of hydrogen bonding. | Promotes inter-tube interactions, influences solubility and packing. |
Biological Activities and Mechanistic Investigations of Cyclo Gly Gln at the Cellular and Molecular Level
Neurobiological Modulations and Endogenous Pathway Interactions
Cyclo(-Gly-Gln) exerts its influence on the nervous system through multiple pathways, including interactions with opioid and dopaminergic systems, and by modulating neurotransmitter activity.
Interaction with Opioid Systems and Beta-Endorphin (B3029290) Processing
Cyclo(-Gly-Gln) is related to the processing of β-endorphin, an endogenous opioid peptide. nih.gov Specifically, it is a cyclic derivative of Glycyl-L-glutamine (Gly-Gln), which is the C-terminal dipeptide (β-endorphin 30-31) synthesized from the post-translational processing of β-endorphin. bocsci.comnih.gov Research has demonstrated that Cyclo(-Gly-Gln) can counteract some of the physiological effects induced by β-endorphin and other opioids like morphine. vwr.comnih.gov For instance, in animal models, intracerebroventricular administration of Cyclo(-Gly-Gln) produced a dose-dependent inhibition of hypotension induced by β-endorphin. nih.gov It has also been shown to attenuate the cardiorespiratory depression caused by both β-endorphin and morphine. bocsci.comnih.gov This suggests an antagonistic or modulatory interaction with opioid-mediated pathways. Some findings indicate that Cyclo(-Gly-Gln) may exhibit dose-dependent effects at the opioid receptor, potentially acting as an agonist at low doses and an antagonist at high doses. biosynth.com
Influence on Dopaminergic Pathways and Receptor Sensitivity
Cyclo(-Gly-Gln) has been observed to influence dopaminergic systems. Studies have reported that it can increase dopamine (B1211576) levels in the brain of rats, which may contribute to its observed effects on mood and behavior. biosynth.com The structurally related cyclic dipeptide, Cyclo(Leu-Gly), has been shown to prevent the development of dopamine receptor supersensitivity induced by chronic morphine treatment in mice. nih.gov This was evidenced by its ability to block the increased locomotor activity in response to the dopamine agonist apomorphine (B128758). nih.gov Furthermore, chronic administration of Cyclo(Leu-Gly) has been found to block the exaggerated response to apomorphine in spontaneously hypertensive rats, which exhibit dopamine receptor supersensitivity. nih.gov These findings with a related compound suggest that cyclic dipeptides can modulate dopaminergic receptor sensitivity, a mechanism that may also be relevant to Cyclo(-Gly-Gln)'s neurobiological profile.
Effects on Neurotransmitter Activity and Peptide Signaling
The biological actions of Cyclo(-Gly-Gln) extend to broader effects on neurotransmitter and peptide signaling pathways. cymitquimica.comontosight.ai Its ability to counteract morphine- and β-endorphin-induced cardiorespiratory depression points to a significant modulation of central signaling pathways that regulate these vital functions. nih.gov The non-polar nature of Cyclo(-Gly-Gln) allows it to permeate the blood-brain barrier, enabling it to exert its effects within the central nervous system even after peripheral administration. nih.govresearchgate.net This is a key characteristic that distinguishes it from its linear counterpart, Gly-Gln, which is ineffective when administered peripherally. nih.gov The interactions of cyclic dipeptides with various receptors and their influence on signaling cascades underscore their potential as modulators of neurological function.
Mechanisms of Neuroprotection and Cognition Enhancement (e.g., for related cyclic peptides)
While direct studies on the neuroprotective and cognition-enhancing mechanisms of Cyclo(-Gly-Gln) are emerging, research on related cyclic dipeptides provides valuable insights. For example, Cyclo(Gly-Pro) has been shown to have neuroprotective effects. biosynth.comsigmaaldrich.com It can enhance memory and, in animal models of Parkinson's disease, improve functional recovery. sigmaaldrich.com The proposed mechanism involves the inhibition of apoptosis in stem cells and the promotion of neuronal-oriented proliferation. sigmaaldrich.com Another related compound, D-cycloserine, which is a partial agonist at the glycine (B1666218) site of the NMDA receptor, has been shown to improve spatial memory in aged rats, highlighting the potential for compounds that modulate neurotransmitter systems to enhance cognition. nih.gov Given that cyclic dipeptides can exhibit a range of biological activities including anti-inflammatory and antioxidant properties, these may also contribute to their neuroprotective potential. itjfs.com
Enzymatic and Receptor-Mediated Interactions
The biological effects of Cyclo(-Gly-Gln) are mediated through its interactions with specific enzymes and receptors, influencing their function and subsequent cellular signaling.
Modulation of Enzyme Functions and Protein Interactions
Cyclic dipeptides are recognized for their ability to modulate the function of enzymes and interact with various proteins. chemimpex.com Their rigid cyclic structure can lead to enhanced stability against enzymatic degradation compared to linear peptides, allowing for more sustained biological activity. nih.govnih.gov This structural feature also facilitates specific binding to target molecules. nih.gov For instance, the related cyclic dipeptide Cyclo(His-Pro) has been shown to bind to and inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). oup.com This interaction leads to a redirection of carbon flow towards the pentose (B10789219) phosphate (B84403) pathway, increasing the NADPH/NADP+ ratio and enhancing tolerance to salt stress in plants. oup.com While the specific enzymatic targets of Cyclo(-Gly-Gln) are still under investigation, its demonstrated biological activities strongly suggest that it engages in meaningful protein and enzyme interactions to exert its effects. chemimpex.comchemimpex.com
Table of Research Findings on Cyclo(-Gly-Gln) and Related Peptides
| Compound | Biological Activity | Model System | Key Findings |
|---|---|---|---|
| Cyclo(-Gly-Gln) | Inhibition of β-endorphin-induced hypotension | Anesthetized rats | Dose-dependent inhibition with intracerebroventricular administration. nih.gov |
| Cyclo(-Gly-Gln) | Attenuation of morphine-induced cardiorespiratory depression | Anesthetized rats | Effective following both intracerebroventricular and intra-arterial administration. nih.gov |
| Cyclo(-Gly-Gln) | Increase in β-endorphin and dopamine levels | Rats | Associated with a depression recovery response. biosynth.com |
| Cyclo(Leu-Gly) | Blockade of morphine-induced dopamine receptor supersensitivity | Mice | Prevented increased locomotor response to apomorphine. nih.gov |
| Cyclo(Leu-Gly) | Attenuation of dopamine receptor supersensitivity | Spontaneously hypertensive rats | Blocked exaggerated hypothermic response to apomorphine after chronic administration. nih.gov |
| Cyclo(Gly-Pro) | Neuroprotection and functional recovery | Animal model of Parkinson's disease | Improved functional recovery and suggested to involve non-proliferative neurogenesis. sigmaaldrich.com |
| D-cycloserine | Cognition enhancement | Aged rats | Improved performance in spatial memory tasks. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Cyclo(-Gly-Gln) |
| Cyclo(Leu-Gly) |
| Cyclo(Gly-Pro) |
| Cyclo(His-Pro) |
| Glycyl-L-glutamine (Gly-Gln) |
| Beta-endorphin |
| Morphine |
| Apomorphine |
Receptor Binding Affinity and Selectivity Studies
Research into the interaction of cyclic dipeptides with cellular receptors has revealed intriguing possibilities for therapeutic applications. While direct binding studies for Cyclo(-Gly-Gln) with opioid receptors are not extensively detailed in the provided information, broader studies on similar compounds provide context. For instance, in silico docking analyses have been used to predict the interaction between cyclic dipeptides and opioid receptors. One such study demonstrated polar contacts between Cyclo(-Gly-Pro) and the Cys219 residue of an opioid receptor, suggesting a potential mechanism for its observed effects that are reversible by the non-selective opioid receptor antagonist, naloxone. plos.org This highlights the potential for cyclic dipeptides to interact with the opioid system.
In the realm of schizophrenia research, the SIGMA1 receptor has emerged as a significant target. mdpi.com This chaperone protein, located in the endoplasmic reticulum, is implicated in various neurological and psychiatric disorders. mdpi.com A study exploring the therapeutic potential of cyclic dipeptides for schizophrenia identified SIGMA1 as a key molecular target. mdpi.com Through molecular docking and experimental validation, several cyclic dipeptides, including the structurally related Cyclo(Ala-Gln), demonstrated notable biological activity against SIGMA1. mdpi.com These findings underscore the potential for cyclic dipeptides to modulate SIGMA1 activity, paving the way for further investigation into their therapeutic efficacy. mdpi.com
| Receptor | Interacting Compound(s) | Key Findings |
| Opioid Receptor | Cyclo(-Gly-Pro) | In silico analysis predicted polar contacts with the Cys219 residue. plos.org |
| SIGMA1 Receptor | Cyclo(Ala-Gln), Cyclo(Ala-His), Cyclo(Val-Gly) | Demonstrated significant biological activity against SIGMA1, with IC50 values of 13.4, 19.4, and 11.5 μM, respectively. mdpi.com |
Mechanisms of Target Perturbation and Inhibition
The influence of cyclic dipeptides extends to the modulation of specific enzymes, including GRTH phosphorylation and chitinase (B1577495). While direct evidence for Cyclo(-Gly-Gln) inhibiting GRTH phosphorylation is not available in the provided search results, the broader class of cyclic peptides has been investigated for its interaction with various enzymes.
Chitinases, enzymes that hydrolyze chitin, are another area of interest. google.comnih.gov Chitin, a polymer of N-acetyl-D-glucosamine, is found in fungal cell walls and the exoskeletons of arthropods. nih.gov While specific studies on the direct inhibition of chitinase by Cyclo(-Gly-Gln) are not detailed, research has explored the impact of amino acid substitutions on chitinase stability and activity. For example, replacing a Glycine residue with a Glutamine (Gln) in one study led to decreased stability of a psychrophilic chitinase. researchgate.net This indicates that the constituent amino acids of peptides can influence the function of enzymes like chitinase.
Diverse Cellular Bioactivities
Cyclo(-Gly-Gln) and related cyclic dipeptides exhibit a range of biological activities at the cellular level, including anti-inflammatory, antioxidant, and antimicrobial effects, as well as influencing fundamental cellular processes like differentiation and apoptosis.
Anti-inflammatory Mechanisms
Cyclic dipeptides have demonstrated anti-inflammatory properties. itjfs.com The inflammatory response is a complex process often mediated by cytokines like interleukin-1 (IL-1), which can induce the production of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. uth.edujournalejmp.com While the specific anti-inflammatory mechanisms of Cyclo(-Gly-Gln) are not explicitly detailed, the general class of cyclic dipeptides has been recognized for its anti-inflammatory potential. itjfs.com Research has shown that some peptides can inhibit tumor growth and possess anti-proliferative effects, with serine and glycine residues being important for these activities. mdpi.com
Antioxidant Properties and Reactive Oxygen Species Scavenging
Cyclic dipeptides are recognized for their antioxidant capabilities, which involve scavenging reactive oxygen species (ROS) that can cause cellular damage. mdpi.com The antioxidant activity of these peptides is often attributed to their ability to donate hydrogen atoms or chelate metal ions. The composition of the amino acids within the cyclic dipeptide plays a crucial role in its antioxidant potential. For instance, cyclic dipeptides containing polar amino acid residues have been shown to exhibit high antioxidant activity. researchgate.net Studies have also highlighted that peptides containing glutamine, cysteine, and glycine can protect against oxidative stress. mdpi.com
Antimicrobial Functions: Antibacterial and Antifungal Effects
A significant body of research points to the antimicrobial properties of cyclic dipeptides. acs.org They have been shown to be effective against both bacteria and fungi. itjfs.com For example, certain cyclic dipeptides have demonstrated strong antibacterial action against various pathogenic bacteria. itjfs.com The antifungal activity of cyclic peptides is also well-documented, with some compounds inhibiting the growth of fungi like Candida albicans and preventing biofilm formation. mdpi.com The mechanism of action can involve inducing apoptotic cell death in the fungal cells. mdpi.com
| Organism | Inhibitory Compound(s) | Observed Effect |
| Candida albicans | Dianthin A | Strong antifungal activity with a MIC of 6 µg/mL. nih.gov |
| Candida albicans, Aspergillus niger | Dichotomin J | Moderate antifungal activity at 50 µg/mL. nih.govfrontiersin.org |
| Staphylococcus aureus, Bacillus subtilis | Dichotomin J | Good inhibitory action at 50 µg/mL. nih.govfrontiersin.org |
| Candida albicans | Synthesized cycloheptapeptide | Good antifungal activity. mdpi.com |
Influence on Cellular Differentiation and Apoptosis Pathways
Cyclic dipeptides can influence fundamental cellular processes such as differentiation and apoptosis. uth.edu Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in diseases like cancer. Some cyclic dipeptides have been shown to induce apoptosis in cancer cells. itjfs.com For instance, certain cyclic dipeptides can inhibit the growth of cancer cells and trigger apoptotic cell death, sometimes accompanied by DNA fragmentation. itjfs.com The regulation of apoptosis can occur through various pathways, including the intrinsic pathway which involves intracellular signals like DNA damage. portlandpress.com While direct studies on Cyclo(-Gly-Gln)'s role in these pathways are limited in the provided information, the broader family of cyclic dipeptides shows significant potential in modulating these critical cellular events.
Regulation of Bacterial Quorum-Sensing Signals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring small peptides that have garnered significant interest for their diverse biological activities, including the modulation of bacterial quorum sensing (QS). science.govnih.govoup.com Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density, often regulating virulence, biofilm formation, and antibiotic production. nih.govoup.com While direct studies on Cyclo(-Gly-Gln) and its specific role in regulating bacterial quorum-sensing signals are limited in the reviewed literature, the broader class of cyclodipeptides has been shown to exhibit significant anti-quorum sensing activity. oup.com
DKPs are recognized as key players in cell-to-cell signaling and can interfere with microbial communication, offering alternative strategies for controlling biofilm formation. nih.gov For instance, proline- and hydroxyproline-based DKPs have been found to influence quorum sensing. nih.gov Specific compounds such as Cyclo(l-Leu-l-Pro) and Cyclo(l-Pro-l-Tyr), produced by Pseudomonas putida, have been shown to activate the biosensor strain Agrobacterium tumefaciens NT1. nih.gov Furthermore, the cyclic dipeptide Cyclo(Phe-Pro) has been found to modulate the expression of genes involved in the pathogenicity of Vibrio species. nih.gov
The potential for CDPs to act as anti-biofilm agents is a significant area of research. nih.gov Biofilm formation is a key mechanism for antimicrobial resistance, and inhibitors of the bacterial lectin LecB in Pseudomonas aeruginosa have shown potent anti-biofilm activity. nih.gov While direct evidence for Cyclo(-Gly-Gln) is not available, the general activity of CDPs in this area suggests it could be a candidate for further investigation.
Advanced Analytical and Research Methodologies in Cyclo Gly Gln Studies
Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis
Accurate quantification of Cyclo(-Gly-Gln) in various matrices is fundamental for pharmacokinetic, metabolic, and mechanism-of-action studies. Chromatography and mass spectrometry are the cornerstone techniques for this purpose, offering high sensitivity, selectivity, and reproducibility. bioanalysis-zone.combiotrial.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and selective quantification of dipeptides and their cyclic counterparts in complex biological samples. biotrial.comnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
A specific LC-MS/MS method has been developed for the quantification of the linear dipeptide Gly-Gln, a precursor to Cyclo(-Gly-Gln), in brain tissue. nih.gov This approach involves derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to create a more readily ionizable and chromatographically retentive adduct (Mar-Gly-Gln). nih.gov The analysis is performed using multiple reaction monitoring (MRM), which provides high specificity by tracking the transition of a specific precursor ion to characteristic product ions upon fragmentation. nih.govnih.gov This ensures that the signal is free from isobaric interferences. nih.gov
The key parameters for this type of analysis are summarized in the table below.
| Parameter | Description | Example Value (for Mar-Gly-Gln) | Reference |
|---|---|---|---|
| Derivatization Agent | Reagent used to modify the analyte for improved detection. | Marfey's Reagent (FDAA) | nih.gov |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact, derivatized molecule selected for fragmentation. | 456.2 | nih.gov |
| Product Ions (m/z) | Characteristic fragment ions generated from the precursor ion, used for quantification and confirmation. | 366.2, 237.2, 147.0 | nih.gov |
| Linearity Range | The concentration range over which the assay is accurate and precise. | 1 to 500 pmol | nih.gov |
| Precision (%RSD) | The relative standard deviation, indicating the reproducibility of the measurement. | <5% | nih.gov |
This methodology demonstrates excellent linearity, accuracy, and precision, making it suitable for determining in vivo levels of Gly-Gln and adaptable for the analysis of Cyclo(-Gly-Gln) and other diketopiperazines in multi-compound profiling studies. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of synthesized Cyclo(-Gly-Gln) and for its quantification. technologynetworks.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating cyclic dipeptides from their linear precursors and other impurities generated during synthesis. researchgate.net
The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Cyclic dipeptides like Cyclo(-Gly-Gln) typically exhibit different retention times compared to their corresponding linear dipeptides (Gly-Gln) due to differences in polarity and conformation, allowing for their effective resolution. researchgate.net
Method development in HPLC focuses on optimizing parameters to achieve baseline separation of the target compound from all potential impurities.
| HPLC Parameter | Typical Conditions for Diketopiperazine Analysis | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-phase (e.g., C18, 5 µm) | Separates compounds based on hydrophobicity. | researchgate.net |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like trifluoroacetic acid (TFA). | Elutes compounds from the column; TFA is used as an ion-pairing agent to improve peak shape. | researchgate.netacs.org |
| Flow Rate | 0.5 - 1.0 mL/min | Affects resolution and analysis time. | researchgate.net |
| Detection | UV detector (e.g., at 210-220 nm for peptide bonds) | Detects and allows quantification of the eluting compounds. | researchgate.net |
| Quantification | Analysis of peak area relative to a standard curve. | Determines the concentration and purity of the sample. | acs.org |
This technique is crucial during process development and for quality control, for instance, in monitoring the formation of diketopiperazine byproducts during solid-phase peptide synthesis. acs.orgnih.gov
High-Throughput Screening and Combinatorial Library Approaches
To explore the full therapeutic potential of the diketopiperazine scaffold, researchers employ high-throughput screening (HTS) of combinatorial libraries. This strategy allows for the rapid evaluation of thousands of structurally related compounds to identify "hits" with desired biological activities.
The diketopiperazine ring is a privileged scaffold in drug discovery due to its conformational rigidity, metabolic stability, and ability to present side chains in well-defined spatial orientations. mdpi.comresearchgate.net Libraries of Cyclo(-Gly-Gln) analogs can be designed and synthesized to explore a wide chemical space.
The design strategy often involves modifying the side chains of the constituent amino acids. For Cyclo(-Gly-Gln), this would involve replacing glycine (B1666218) or glutamine with a variety of natural and non-natural amino acids to probe interactions with biological targets. The synthesis is typically performed using solid-phase or solution-phase chemistry, often involving a key cyclization step. mdpi.commdpi.comacs.org For example, a library of novel 3,6-diunsaturated 2,5-diketopiperazines was synthesized starting from 1,4-diacetyl-2,5-diketopiperazine and various aldehydes, followed by alkylation. mdpi.com This multi-step synthesis allows for the introduction of diverse functional groups, creating a library of compounds for subsequent bioactivity screening. mdpi.comnih.gov
Once a library of cyclic dipeptides is synthesized, it must be screened for activity. Several HTS platforms are available for this purpose.
Combinatorial Bead-Based Screening: In this "one-bead-one-compound" approach, a large library of compounds is synthesized on small resin beads, with each bead displaying a unique compound. The entire library of beads can be screened simultaneously against a biological target (e.g., a fluorescently labeled protein). Beads that bind the target can be physically isolated, and the structure of the "hit" compound is then determined.
Phage Display: This is a powerful technique for screening vast libraries of peptides. tekbiotech.com A library of genes encoding different cyclic peptides is inserted into the genome of a bacteriophage, causing the phage to "display" the peptide on its surface. rsc.org The entire phage library (potentially containing billions of different peptides) can be screened for binding to a target protein immobilized on a surface or magnetic beads. nih.govnih.gov Phages that bind are isolated, amplified in bacteria, and subjected to further rounds of selection to enrich for high-affinity binders. tekbiotech.comresearchgate.net The DNA from the selected phages is then sequenced to identify the peptide responsible for the binding. nih.gov
mRNA Display: Similar to phage display, mRNA display links a peptide to its encoding mRNA molecule. This allows for the screening of even larger libraries (trillions of compounds). The process involves in vitro translation of an mRNA library, where each mRNA is covalently attached to the peptide it encodes. The resulting mRNA-peptide fusions are screened for binding to a target, and the identity of the active peptides is determined by reverse transcribing and sequencing the attached mRNA. tekbiotech.com
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are crucial for optimizing a "hit" compound into a potent and selective drug candidate. SAR systematically investigates how changes in the chemical structure of a molecule, such as an analog of Cyclo(-Gly-Gln), affect its biological activity. nih.gov
The process involves synthesizing a series of analogs where specific parts of the molecule are modified one at a time. For a diketopiperazine like Cyclo(-Gly-Gln), modifications could include:
Altering the amino acid side chains (e.g., changing size, polarity, or charge). mdpi.comrsc.org
Substituting the hydrogen on the amide nitrogens. mdpi.com
Introducing conformational constraints or different stereochemistry.
Each analog is then tested in a biological assay, and the results are used to build a model of which chemical features are important for activity. For example, in the development of phenylahistin (B1241939) derivatives, which share the diketopiperazine core, SAR studies indicated that introducing specific hydrocarbon and unsaturated alkenyl substituents at a particular position on an attached imidazole (B134444) ring was critical for improving anticancer activity. nih.gov Similarly, SAR studies on other compounds have shown how modifying alkyl chain length or ring size can dramatically improve potency and selectivity for a target. nih.govmdpi.com This iterative process of design, synthesis, and testing guides the development of compounds with improved efficacy and drug-like properties.
Design Principles for Modifying Cyclic Dipeptide Scaffolds
The modification of cyclic dipeptide scaffolds, such as Cyclo(-Gly-Gln), is a strategic approach in medicinal chemistry to enhance their therapeutic properties. The inherent stability and conformational rigidity of the diketopiperazine (DKP) ring make these scaffolds attractive starting points for drug design. mdpi.comfrontiersin.org Key design principles focus on improving bioactivity, cell permeability, and target specificity.
One fundamental principle involves the strategic introduction of functional groups to the DKP core. frontiersin.org This can be achieved through various chemical synthesis methods, allowing for the addition of diverse side chains that can interact with biological targets. mdpi.com For instance, modifying the scaffold can lead to compounds with enhanced antibacterial, antifungal, or antitumor activities. mdpi.com
Another important design consideration is the modulation of the peptide's physicochemical properties to improve its pharmacokinetic profile. A significant challenge with peptide-based drugs is their typically poor cell permeability. To address this, N-methylation of the backbone amide bonds is a commonly employed strategy. novartis.comacs.org This modification can reduce the number of hydrogen bond donors, which often leads to decreased desolvation penalties and improved passive permeability. novartis.com Computational methods are often used to predict optimal N-methylation patterns that balance permeability with maintaining the bioactive conformation. novartis.com
Furthermore, the concept of "privileged structures" is central to the design of modified cyclic dipeptides. frontiersin.orgnih.gov The DKP scaffold is considered a privileged structure due to its ability to bind to a variety of biological receptors. frontiersin.org By appending different amino acid side chains, chemists can tailor the molecule to interact with specific targets. This approach has been successfully used to develop cyclic dipeptides with a wide range of pharmacological activities. nih.govchapman.edu The rigidity of the cyclic backbone helps to pre-organize the appended pharmacophores in a conformation that is favorable for binding, thus reducing the entropic penalty upon binding to a target. frontiersin.orgnih.gov
The table below summarizes key design principles for modifying cyclic dipeptide scaffolds.
| Design Principle | Objective | Example Strategy |
| Functionalization | Enhance bioactivity and target interaction | Introduction of diverse side chains to the DKP core. |
| Permeability Enhancement | Improve oral bioavailability and cell penetration | N-methylation of the peptide backbone. novartis.comacs.org |
| Conformational Constraint | Increase binding affinity and stability | Utilizing the inherent rigidity of the DKP scaffold. mdpi.comfrontiersin.org |
| Scaffold Grafting | Stabilize bioactive epitopes | Incorporating a known bioactive peptide sequence into a stable cyclotide framework. nih.govresearchgate.net |
Impact of Amino Acid Substitutions and Stereochemistry on Activity
The biological activity of cyclic dipeptides is profoundly influenced by the nature of their constituent amino acids and their stereochemistry. Even minor changes in the amino acid sequence or the chirality of the amino acids can lead to significant alterations in their therapeutic effects and molecular interactions. rsc.org
Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor. The use of D-amino acids instead of the naturally occurring L-amino acids can have a dramatic impact on the biological activity and stability of cyclic peptides. researchgate.net Peptides containing D-amino acids are often more resistant to degradation by proteases, which can lead to a longer duration of action in the body. mdpi.com Furthermore, the stereochemistry at each alpha-carbon influences the peptide's backbone conformation and the orientation of its side chains. frontiersin.org This, in turn, affects how the peptide interacts with chiral biological molecules like proteins and receptors. In some cases, a specific combination of L- and D-amino acids is required for optimal activity. researchgate.net Studies have shown that systematic replacement of L-amino acids with their D-isomers can lead to the identification of peptides with improved broad-spectrum antibacterial and antifungal activity. researchgate.net
The following table provides examples of how amino acid substitutions and stereochemistry can impact the activity of cyclic dipeptides.
| Modification | Effect on Activity | Reference |
| Substitution of L-amino acids with D-isomers | Increased resistance to proteolysis, altered receptor binding affinity. | researchgate.net |
| Introduction of non-canonical amino acids | Can introduce novel functionalities and improve pharmacokinetic properties. | nih.gov |
| Alteration of side chain properties (e.g., hydrophobicity, charge) | Modulates interactions with biological targets and cell membranes. | rsc.orgrsc.org |
| Changes in the sequence of amino acids | Affects the overall three-dimensional structure and biological function. | rsc.org |
Bioinformatic and Chemoinformatic Applications in Cyclic Dipeptide Research
Bioinformatic and chemoinformatic tools have become indispensable in the study of cyclic dipeptides, including Cyclo(-Gly-Gln). These computational approaches facilitate the discovery of new compounds, predict their biological activities, and elucidate their mechanisms of action. purdue.edu
Bioinformatics plays a crucial role in identifying biosynthetic gene clusters (BGCs) that encode for the production of cyclic dipeptides in various organisms. purdue.edu By analyzing genomic and metagenomic data, researchers can predict the amino acid sequences of novel cyclic peptides, which can then be synthesized and screened for biological activity. researchgate.net This approach accelerates the discovery of new natural products and provides insights into their biosynthesis.
Chemoinformatics, on the other hand, focuses on the analysis and manipulation of chemical information. Chemoinformatic tools are used to create and analyze large virtual libraries of cyclic dipeptides, predict their physicochemical properties, and visualize their chemical space. nih.gov For instance, molecular fingerprints can be used to quantify the structural similarity between different cyclic dipeptides and to correlate these structural features with their biological activities. nih.gov Web servers and software packages are available that allow researchers to enumerate combinatorial peptide libraries and compute various molecular descriptors. nih.gov
Target Prediction and Network Pharmacology
A significant challenge in drug discovery is the identification of the biological targets of a bioactive compound. Target prediction tools, which are a key component of bioinformatics and chemoinformatics, are increasingly being used to address this challenge for cyclic dipeptides. frontiersin.orgnih.gov These tools often rely on the principle of chemical similarity, where the known targets of structurally similar molecules are used to infer the potential targets of a query compound. frontiersin.org
Network pharmacology is a powerful approach that integrates information about drug-target interactions, protein-protein interactions, and disease pathways to provide a holistic view of a drug's mechanism of action. mdpi.comnih.gov In the context of cyclic dipeptide research, network pharmacology can be used to construct compound-target networks that highlight the key proteins and pathways that are modulated by these molecules. mdpi.com By analyzing the topology of these networks, researchers can identify highly connected proteins that are likely to be important targets. mdpi.com Furthermore, enrichment analysis can be performed to identify diseases and biological processes that are significantly associated with the predicted targets. mdpi.com This approach not only helps to elucidate the therapeutic potential of cyclic dipeptides but also provides a framework for understanding their polypharmacological effects.
Molecular Docking and Binding Energy Calculations
Binding energy calculations are often used in conjunction with molecular docking to provide a quantitative estimate of the binding affinity between a ligand and a receptor. frontiersin.org These calculations can range from relatively simple scoring functions used in high-throughput virtual screening to more rigorous methods like free energy perturbation (FEP) and thermodynamic integration. nih.gov While computationally intensive, these more advanced methods can provide accurate predictions of binding free energies, which can be invaluable for lead optimization. frontiersin.orgnih.gov For example, binding energy calculations can be used to rationalize the observed structure-activity relationships for a series of cyclic dipeptides and to predict the impact of specific chemical modifications on binding affinity. frontiersin.org The Rosetta interface analyzer is one tool that can be used to approximate binding energy by calculating the change in Rosetta energy upon complex formation. mdpi.com
The table below presents a summary of binding affinities for different cyclic dipeptides with their respective targets, as determined by molecular docking studies.
| Cyclic Dipeptide | Target Protein | Binding Affinity (kcal/mol) |
| Cyclo(Ala-His) | DNA | - |
| Aminopterin | DNA | -8.2 |
| Aminopterin | αIIBβ3 integrin | -9.0 |
| Aminopterin | α5β1 integrin | -10.8 |
| Aminopterin | Human dihydrofolate reductase | -9.7 |
| Cepharanthine | NF-κB receptor | -8.9 |
Future Directions and Emerging Research Avenues for Cyclo Gly Gln
Exploration of Novel Biosynthetic Pathways and Enzymes
The natural production of cyclic dipeptides (CDPs), also known as diketopiperazines (DKPs), is predominantly carried out by two key enzyme families: non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs). frontiersin.orgnih.gov These enzymes represent the primary known biosynthetic routes for assembling the core CDP scaffold. frontiersin.org In many microorganisms, the genes for these enzymes are located within dedicated biosynthetic gene clusters, which also contain genes for various "tailoring enzymes." frontiersin.orgnih.gov These modifying enzymes, which include oxidoreductases, methyltransferases, and hydrolases, are responsible for the vast structural diversity of CDPs found in nature by modifying the initial DKP ring. frontiersin.orgresearchgate.net
While Cyclo(-Gly-Gln) is known as a metabolic product of beta-endorphin (B3029290) in mammals, its biosynthesis in other organisms is not well-defined. researchgate.netresearchgate.net Future research will likely focus on genome mining of diverse organisms, such as bacteria and fungi, to identify novel NRPS or CDPS systems capable of producing Cyclo(-Gly-Gln) or its close derivatives. researchgate.net The discovery of such pathways would not only broaden our understanding of the ecological distribution of this compound but also provide a new enzymatic toolkit for its biotechnological production.
A key emerging area is the identification and characterization of novel tailoring enzymes associated with CDP biosynthetic clusters. researchgate.net These enzymes could be harnessed to create new derivatives of Cyclo(-Gly-Gln) with altered stability, solubility, or biological activity.
Table 1: Key Enzyme Classes in Cyclic Dipeptide Biosynthesis
| Enzyme Class | Function | Relevance to Future Cyclo(-Gly-Gln) Research |
|---|---|---|
| Cyclodipeptide Synthases (CDPSs) | Catalyze the formation of the diketopiperazine ring using two aminoacyl-tRNAs as substrates. researchgate.net | Discovery of a CDPS specific for glycine (B1666218) and glutamine could enable efficient biocatalytic production of Cyclo(-Gly-Gln). |
| Non-Ribosomal Peptide Synthetases (NRPSs) | Large, modular enzyme complexes that assemble peptides, often terminating in a cyclization step mediated by a thioesterase domain. frontiersin.org | Identifying an NRPS system that produces Cyclo(-Gly-Gln) could reveal novel regulatory mechanisms and associated tailoring enzymes. |
| Cytochrome P450s | A major class of oxidoreductases found in CDP gene clusters that can hydroxylate or otherwise modify the DKP scaffold. frontiersin.orgresearchgate.net | Could be used to generate hydroxylated analogs of Cyclo(-Gly-Gln), potentially altering receptor binding or pharmacokinetic properties. |
| Methyltransferases | Enzymes that add methyl groups to nitrogen, oxygen, or carbon atoms on the DKP structure. researchgate.net | Engineering N-methylated Cyclo(-Gly-Gln) analogs could enhance membrane permeability and metabolic stability. |
Development of Advanced Synthetic Strategies for Complex Analogs
The chemical synthesis of cyclic dipeptides is well-established, typically involving the formation of a linear dipeptide from protected amino acids, followed by deprotection and an intramolecular cyclization reaction. calstate.edujst.go.jp These syntheses can be performed using either solid-phase or solution-phase methodologies. frontiersin.org The most common approach for a simple dipeptide like Cyclo(-Gly-Gln) is a head-to-tail cyclization, forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. mdpi.com
While the synthesis of the parent compound is straightforward, a significant future direction is the development of advanced synthetic strategies to create complex analogs with superior properties. This involves moving beyond simple amino acid substitution to incorporate novel chemical features.
Table 2: Advanced Synthetic Strategies for Cyclo(-Gly-Gln) Analogs
| Synthetic Strategy | Description | Potential Application for Cyclo(-Gly-Gln) |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support, allowing for easy purification. Cyclization can occur after cleavage from the resin or while still attached. calstate.eduresearchgate.net | Enables the rapid synthesis of a library of Cyclo(-Gly-Gln) analogs with various amino acid substitutions for structure-activity relationship studies. |
| Incorporation of Non-Natural Amino Acids | Using amino acids not found in the standard 20, including N-methylated or α,α-disubstituted variants. researchgate.net | Could be used to constrain the conformation of the DKP ring, leading to higher receptor affinity and specificity. |
| Peptide Stapling | Introducing a synthetic brace (staple) to lock the peptide into a specific conformation, often an alpha-helix, though applicable to other structures. researchgate.net | While less common for small dipeptides, principles could be adapted to create larger, constrained macrocyclic analogs of Cyclo(-Gly-Gln). |
| Phosphinic Peptide Analogs | Replacing the amide bond with a non-hydrolyzable phosphinic group (-P(O)(OH)CH₂-), which can mimic the transition state of peptide hydrolysis. mdpi.com | Could create highly stable analogs of Cyclo(-Gly-Gln) that act as potent enzyme inhibitors. |
Future efforts will focus on creating analogs that are more resistant to enzymatic degradation, possess enhanced membrane permeability, and exhibit higher affinity and selectivity for their biological targets. researchgate.net The development of modular synthetic routes will allow for the systematic modification of the Gly-Gln scaffold to explore chemical space and optimize for desired therapeutic characteristics. mdpi.com
Deeper Elucidation of Molecular Mechanisms via Multi-Omics Approaches
Current knowledge of Cyclo(-Gly-Gln)'s mechanism of action is primarily based on targeted physiological studies, such as its ability to counteract opioid-induced respiratory depression. researchgate.net However, the full spectrum of its molecular interactions and downstream cellular effects remains largely unknown. A significant future research avenue lies in the application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—to obtain a systems-level view of its biological role.
By treating relevant cell types (e.g., neurons) or model organisms with Cyclo(-Gly-Gln) and subsequently analyzing the global changes in mRNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can generate unbiased, network-level hypotheses about its mechanism of action. This approach can help identify novel protein targets, signaling pathways, and metabolic processes that are modulated by the compound. For instance, proteomics could reveal previously unknown binding partners, while metabolomics could uncover alterations in neurotransmitter metabolism or cellular energy pathways. This deeper mechanistic understanding is critical for identifying new therapeutic applications and predicting potential off-target effects.
Integration of Computational and Experimental Methodologies for Rational Design
The de novo design of cyclic peptides with desired properties is a formidable challenge due to their conformational flexibility and the vastness of possible chemical space. rsc.org An emerging paradigm that holds immense promise is the tight integration of computational modeling with experimental validation for the rational design of novel Cyclo(-Gly-Gln) analogs. nih.gov
Computational approaches, including molecular dynamics simulations and machine learning algorithms, can predict the three-dimensional structures of cyclic peptides, evaluate their binding affinity to target proteins, and estimate their pharmacokinetic properties. researchgate.netoup.com Recently developed AI tools, such as modified versions of AlphaFold, are being adapted to more accurately predict the structures of cyclic peptides and their complexes with proteins. researchgate.net
This in silico process allows for the virtual screening of thousands of potential analogs, prioritizing a smaller, more manageable number for actual chemical synthesis and biological testing. researchgate.net For example, docking studies have suggested that Cyclo(-Gly-Gln) may bind to the metabotropic glutamate (B1630785) receptor mGluR6. slideserve.com Future work could use this structural model to computationally design new analogs with enhanced binding affinity. These designed compounds would then be synthesized and tested experimentally, with the results feeding back to refine and improve the computational models. nih.gov This iterative cycle of design, synthesis, and testing can dramatically accelerate the discovery of lead compounds with optimized activity and drug-like properties. rsc.orgbiorxiv.org
Discovery of Undiscovered Biological Roles in Diverse Organisms
While Cyclo(-Gly-Gln) is recognized as an endogenous neuromodulator in mammals, its presence and function in other domains of life are completely unexplored. researchgate.net Cyclic dipeptides are ubiquitous in nature, particularly in microorganisms and marine life, where they serve a wide array of functions, including acting as quorum-sensing signals, antibiotics, and antifungal agents. researchgate.netmedchemexpress.commedchemexpress.com
A compelling future direction is to search for Cyclo(-Gly-Gln) in diverse environmental niches. Modern analytical techniques like high-resolution mass spectrometry can be used to screen extracts from bacteria, fungi, and marine invertebrates for the presence of this compound. uoguelph.ca Discovering Cyclo(-Gly-Gln) in a bacterium, for example, would raise fascinating questions about its role in that organism. It could be involved in regulating virulence, mediating communication between microbes, or defending against competitors. Uncovering such novel biological roles would not only expand our fundamental knowledge of this molecule but could also inspire new applications in areas like agriculture or infection control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
